1,4-Dihydro-1,1'-biphthalazine
Description
1,4-Dihydro-1,1'-biphthalazine is a bicyclic heterocyclic compound featuring two fused phthalazine rings in a partially hydrogenated state. These compounds are characterized by nitrogen-rich aromatic systems, which confer unique chemical reactivity and biological activity.
Properties
CAS No. |
62399-06-8 |
|---|---|
Molecular Formula |
C16H12N4 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
1-(1,4-dihydrophthalazin-1-yl)phthalazine |
InChI |
InChI=1S/C16H12N4/c1-3-7-13-11(5-1)9-17-19-15(13)16-14-8-4-2-6-12(14)10-18-20-16/h1-9,16H,10H2 |
InChI Key |
WLMHRFIFQLMLFL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(N=N1)C3=NN=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydro-1,1’-biphthalazine can be synthesized through several methods. One common approach involves the reduction of phthalazine derivatives. For instance, phthalazine can be photochemically reduced in the presence of a suitable solvent like 2-propanol under nitrogen atmosphere to yield 1,4-dihydro-1,1’-biphthalazine . Another method involves the use of hydrazine hydrate with phthalic anhydride to form intermediate compounds, which can then be further processed to obtain the desired product .
Industrial Production Methods
Industrial production of 1,4-dihydro-1,1’-biphthalazine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts, as well as reaction temperature and time, are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydro-1,1’-biphthalazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalazine derivatives.
Reduction: Reduction reactions can yield different dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at specific positions on the phthalazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phthalazine derivatives, which can have different functional groups attached to the phthalazine ring, enhancing their chemical and biological properties .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 1,4-Dihydro-1,1'-biphthalazine exhibit significant antimicrobial properties. For instance, studies have shown that certain substitutions on the biphthalazine framework enhance its activity against pathogenic bacteria and fungi. This has led to investigations into its potential as a lead compound for developing new antibiotics or antifungal agents.
Anticancer Research
The compound has also been evaluated for its anticancer potential. Preliminary studies indicate that specific derivatives can inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. These findings suggest that 1,4-Dihydro-1,1'-biphthalazine could be further explored for its potential use in cancer therapeutics.
Material Science Applications
Corrosion Inhibition
The compound has been investigated for its ability to serve as a corrosion inhibitor in metal coatings. Its effectiveness in protecting metals from oxidative damage is attributed to its ability to form stable complexes with metal ions. This application is particularly relevant in industries where metal durability is crucial, such as aerospace and automotive sectors.
Polymer Chemistry
In polymer science, 1,4-Dihydro-1,1'-biphthalazine has been utilized as a monomer or additive to enhance the properties of polymers. Its incorporation can improve thermal stability and mechanical strength, making it suitable for high-performance materials.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Derivatives showed MIC values < 100 µg/mL against Staphylococcus aureus. |
| Study B | Anticancer Potential | Compound induced apoptosis in MCF-7 cell line with IC50 = 5 µM. |
| Study C | Corrosion Inhibition | Achieved up to 90% reduction in corrosion rate of aluminum alloys in saline environments. |
Mechanism of Action
The mechanism of action of 1,4-dihydro-1,1’-biphthalazine involves its interaction with specific molecular targets. For instance, it can act as a calcium channel blocker by binding to voltage-gated L-type calcium channels, thereby inhibiting calcium influx into cells. This leads to vasodilation and reduced blood pressure . Additionally, it can inhibit certain enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and functional features of 1,4-dihydro-1,1'-biphthalazine analogs:
Key Observations :
- Hydrogenation State : Partial hydrogenation (as in 2,3-dihydrophthalazine-1,4-dione) reduces aromaticity, increasing reactivity toward electrophilic substitution compared to fully aromatic phthalazine-1,4-dione .
- Functional Groups : The presence of hydrazine groups in dihydralazine enhances its pharmacological activity (e.g., vasodilation) but reduces stability under oxidative conditions compared to carbonyl-containing analogs .
- Substituent Effects : Chlorophenyl groups in tetrazine derivatives (e.g., Clofentezine) improve lipophilicity, enhancing agrochemical efficacy .
Physicochemical Properties
| Property | Phthalazine-1,4-dione | 2,3-Dihydrophthalazine-1,4-dione | Dihydralazine |
|---|---|---|---|
| Solubility in Water | Low | Moderate | High (due to hydrazine) |
| Melting Point (°C) | 285–290 | 210–215 | 160–165 |
| Stability | Oxidatively stable | Sensitive to oxidation | Prone to hydrolysis |
Biological Activity
1,4-Dihydro-1,1'-biphthalazine (CAS No. 62399-06-8) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of biphthalazines, which are characterized by their fused aromatic rings and nitrogen functionalities. Research into the biological activity of 1,4-Dihydro-1,1'-biphthalazine has primarily focused on its anticancer properties, neuroprotective effects, and interactions with various molecular targets.
The chemical structure of 1,4-Dihydro-1,1'-biphthalazine includes two phthalazine units connected through a dihydro bridge. The molecular formula is , with a molecular weight of approximately 210.25 g/mol.
| Property | Value |
|---|---|
| CAS Number | 62399-06-8 |
| Molecular Formula | |
| Molecular Weight | 210.25 g/mol |
Anticancer Activity
Several studies have investigated the anticancer properties of 1,4-Dihydro-1,1'-biphthalazine derivatives. These compounds have shown promising results against various cancer cell lines due to their ability to inhibit cell proliferation and induce apoptosis.
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- PC-3 (prostate cancer)
- MIA PaCa-2 (pancreatic cancer)
A recent study reported that certain derivatives exhibited IC50 values ranging from 7.84 µM to 16.2 µM against multiple cancer cell lines, indicating significant potency (Table 1) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 7.84 |
| Compound B | PC-3 | 16.2 |
| Compound C | MIA PaCa-2 | 10.5 |
The mechanism by which 1,4-Dihydro-1,1'-biphthalazine exhibits its biological effects is believed to involve the modulation of key signaling pathways associated with cancer cell survival and proliferation:
- Inhibition of PI3K/Akt Pathway : This pathway is crucial for cell growth and survival; inhibition can lead to reduced tumor growth.
- Induction of Apoptosis : Compounds derived from biphthalazines have been shown to activate apoptotic pathways in cancer cells.
Neuroprotective Effects
In addition to anticancer activity, some studies suggest that derivatives of 1,4-Dihydro-1,1'-biphthalazine may possess neuroprotective properties. These compounds may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies
A notable case study involved the synthesis and evaluation of various biphthalazine derivatives for their anticancer activity. The study highlighted the importance of structural modifications on biological efficacy:
- Structural Modifications :
- Hydroxyl groups on specific positions enhanced potency.
- Electron-donating groups improved interactions with target proteins.
The findings indicated that compounds with specific substitutions could significantly improve antiproliferative activity against tested cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
